1-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
Description
This compound is a urea derivative featuring three distinct structural motifs:
- A 3-chlorophenyl group at the first urea nitrogen.
- A 5-methyl-4,5-dihydro-1,3-thiazol-2-yl ring at the second urea nitrogen.
- A 3-(trifluoromethyl)phenyl group at the third urea position.
The 3-chlorophenyl and 3-trifluoromethylphenyl substituents are electron-withdrawing, which may improve metabolic stability and facilitate hydrophobic interactions in biological targets.
Properties
Molecular Formula |
C18H15ClF3N3OS |
|---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H15ClF3N3OS/c1-11-10-23-17(27-11)25(15-7-3-5-13(19)9-15)16(26)24-14-6-2-4-12(8-14)18(20,21)22/h2-9,11H,10H2,1H3,(H,24,26) |
InChI Key |
WXBQCEFUMPLDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and case studies.
Chemical Structure
The molecular formula of the compound is . Its structure consists of a thiazole ring, a urea moiety, and multiple aromatic substituents that contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor activity. For instance, the thiazole moiety is crucial for cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation in human cancer cell lines such as A-431 (epidermoid carcinoma) and U251 (glioblastoma) with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Table 1: IC50 Values Against Various Cancer Cell Lines
The proposed mechanisms of action for this compound include:
- Inhibition of Bcl-2 Protein : The compound interacts with Bcl-2, an anti-apoptotic protein, disrupting its function and promoting apoptosis in cancer cells .
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .
Structure-Activity Relationship (SAR)
The SAR studies highlight several key features that enhance the biological activity of this compound:
- Thiazole Ring : Essential for cytotoxic activity; modifications can significantly alter potency.
- Trifluoromethyl Group : The presence of a trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins .
- Chlorophenyl Substituent : The 3-chlorophenyl group is associated with increased antitumor activity due to electron-withdrawing effects that stabilize reactive intermediates during metabolic activation .
Case Studies
Several case studies have documented the efficacy of similar thiazole-containing compounds:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticancer properties. Compounds with electron-donating groups showed enhanced activity against breast and colon cancer cell lines .
- Clinical Trials : Some derivatives have progressed to clinical trials, demonstrating promising results in patients with advanced solid tumors .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Studies suggest that the thiazole ring can enhance the efficacy of compounds against various bacterial strains, potentially leading to new antibiotic formulations .
- Anticancer Properties : Compounds similar to 1-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea have been investigated for their anticancer effects. The mechanism involves the inhibition of specific enzymes involved in tumor growth and proliferation .
- Urease Inhibition : The compound has been studied for its potential as a urease inhibitor. Urease is an enzyme linked to several medical conditions, including kidney stones and peptic ulcers. Compounds with similar structures have shown promising results in inhibiting urease activity, suggesting potential therapeutic applications .
Agricultural Chemistry
- Pesticidal Properties : Thiazole derivatives are known for their pesticidal activities. Research indicates that the incorporation of specific functional groups can enhance the bioactivity against pests and fungi, making this compound a candidate for developing new agrochemicals .
- Herbicide Development : The structural characteristics of this compound may also allow it to function as an herbicide, targeting specific plant growth mechanisms and inhibiting unwanted vegetation growth .
Case Study 1: Antimicrobial Activity Evaluation
In a study published in 2022, researchers synthesized several thiazole derivatives and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures to this compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial activity .
Case Study 2: Urease Inhibition Mechanism
A recent investigation focused on the urease inhibitory activity of thiazole derivatives. The study found that specific substitutions on the thiazole ring significantly improved urease inhibition compared to traditional inhibitors like thiourea. This highlights the potential for developing more effective urease inhibitors based on the structural framework of this compound .
Summary
The compound This compound presents multiple applications across medicinal and agricultural chemistry fields due to its unique structural features. Its potential as an antimicrobial agent, anticancer drug, and urease inhibitor opens avenues for further research and development in these areas.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related urea derivatives and their key properties, derived from , 3 , and 6 :
Structural and Functional Insights:
Heterocycle Impact :
- The target compound’s 4,5-dihydrothiazole ring (vs. aromatic thiazoles in ) may reduce planarity, affecting binding pocket interactions. For example, compound 11f (aromatic thiazole) has a lower molecular weight (500.2) compared to the target compound’s estimated range (~480–530) .
- Triazole () and thiadiazole () cores introduce different hydrogen-bonding capabilities and metabolic stabilities.
Chlorine at the 3-position (target compound, 11f) may enhance halogen bonding with biological targets, as seen in kinase inhibitors .
Molecular Weight Trends :
- The target compound’s molecular weight likely falls between 11f (500.2) and 11k (568.2), aligning with Lipinski’s rule of five for drug-likeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
